Poliovirus Plaque Reduction Potency
In a direct head-to-head comparison using the poliovirus plaque reduction assay in HeLa cells, 3-Methyl-3',4',5,7-tetrahydroxyflavone (3-MQ) achieved 50% plaque count reduction at 10 µM, whereas luteolin required 40 µM for the same effect (4-fold difference). Quercetin showed no plaque reduction activity at concentrations up to 100 µM in the absence of ascorbate, and only reached 50% reduction at 30 µM when maximally stabilized by ascorbate [1].
| Evidence Dimension | Anti-poliovirus plaque reduction EC50 |
|---|---|
| Target Compound Data | EC50 = 10 µM |
| Comparator Or Baseline | Luteolin EC50 = 40 µM; Quercetin inactive at ≤100 µM (without ascorbate), EC50 ≈ 30 µM with ascorbate |
| Quantified Difference | 3-MQ is 4-fold more potent than luteolin; quercetin is categorically inactive without stabilization |
| Conditions | Poliovirus type 1 plaque reduction assay in HeLa cell monolayers |
Why This Matters
For procurement in antiviral screening programs, this assay demonstrates that the 3-methyl substitution confers a potency advantage that cannot be achieved by luteolin or unstabilized quercetin, making 3-Methyl-3',4',5,7-tetrahydroxyflavone the only active compound among these C-3 variants under standard assay conditions.
- [1] Vrijsen R, Everaert L, Van Hoof LM, Vlietinck AJ, Vanden Berghe DA, Boeyé A. Antiviral activity of flavones and potentiation by ascorbate. J Gen Virol. 1988;69(Pt 7):1749-1751. DOI: 10.1099/0022-1317-69-7-1749. PMID: 2839607. View Source
